3-(Phenoxymethyl)benzaldehyde
Overview
Description
3-(Phenoxymethyl)benzaldehyde is an organic compound with the chemical formula C14H12O2. It is a derivative of benzaldehyde, which is the simplest aromatic aldehyde and a constituent of almonds and many fruits. This compound is known for its applications in various fields, including medicine, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3-(Phenoxymethyl)benzaldehyde typically involves condensation, etherification, and hydrolysis reactions. One common method includes the reaction of 3-bromobenzaldehyde with phenol in the presence of a base to form the desired product .
Industrial Production Methods: Industrial production methods for this compound often focus on optimizing yield and reducing costs. The process involves using catalysts to minimize side reactions and improve the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 3-(Phenoxymethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid or sulfuric acid.
Major Products:
Oxidation: 3-(Phenoxymethyl)benzoic acid.
Reduction: 3-(Phenoxymethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(Phenoxymethyl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: Research explores its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of agrochemicals and materials science .
Mechanism of Action
The mechanism of action of 3-(Phenoxymethyl)benzaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways depend on the specific application and the target molecules involved .
Comparison with Similar Compounds
Benzaldehyde: The simplest aromatic aldehyde, used in flavorings and fragrances.
3-Bromobenzaldehyde: A precursor in the synthesis of 3-(Phenoxymethyl)benzaldehyde.
3-(Phenoxymethyl)benzoic acid: An oxidation product of this compound
Uniqueness: this compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and serve as a versatile intermediate in organic synthesis. Its applications in multiple fields, from medicine to materials science, highlight its importance and versatility .
Properties
IUPAC Name |
3-(phenoxymethyl)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c15-10-12-5-4-6-13(9-12)11-16-14-7-2-1-3-8-14/h1-10H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZUJGQAFTCDBKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=CC(=CC=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70612033 | |
Record name | 3-(Phenoxymethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70612033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104508-27-2 | |
Record name | 3-(Phenoxymethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70612033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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